
3-Fluoro-6-pentafluoroethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-pentafluoroethylpyridazine: is a fluorinated heterocyclic compound with the molecular formula C6H2F6N2 This compound is characterized by the presence of both fluorine and nitrogen atoms within its structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-pentafluoroethylpyridazine typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the Baltz-Schiemann reaction , which utilizes readily accessible 3-nitropyridines as precursors. These precursors can be reduced into amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still participate in nucleophilic substitution reactions under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-6-pentafluoroethylpyridazine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.
Biology and Medicine: In biological research, fluorinated compounds are often used as probes or imaging agents due to their ability to interact with biological molecules. This compound may be explored for its potential as a radiolabeled compound for imaging applications.
Industry: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals and pharmaceuticals. It can be incorporated into formulations to enhance the efficacy and stability of active ingredients.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-pentafluoroethylpyridazine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoropyridazine
- 6-Pentafluoroethylpyridazine
- 3,6-Difluoropyridazine
Comparison: 3-Fluoro-6-pentafluoroethylpyridazine is unique due to the presence of both fluorine and pentafluoroethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reduced reactivity compared to other fluorinated pyridazines. The compound’s unique structure makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H2F6N2 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
3-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
InChI |
InChI=1S/C6H2F6N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |
InChI-Schlüssel |
YFDMPWXHJCDTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)
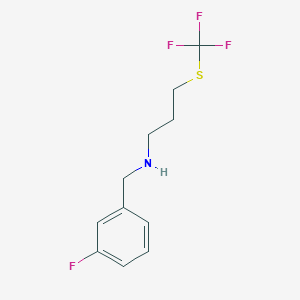

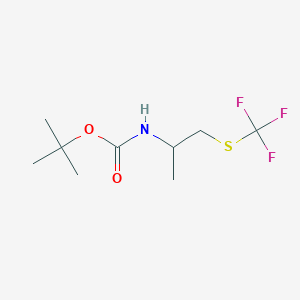
![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
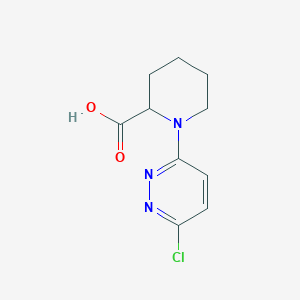
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)
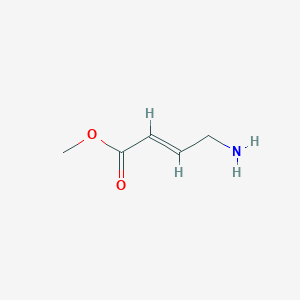
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
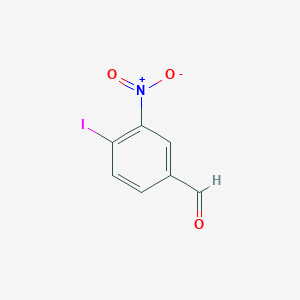
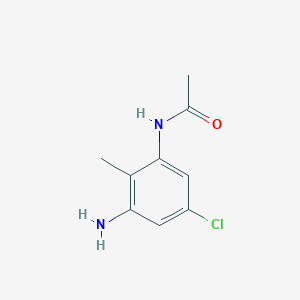
![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
